3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound with a complex structure that includes a cyclopentyl group, a nitrophenyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide typically involves the following steps:
Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl group is treated with nitric acid and sulfuric acid to introduce the nitro group.
Formation of the propanamide group: This can be done through amide bond formation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(2-methyl-4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position.
3-cyclopentyl-N-(2-methyl-5-aminophenyl)propanamide: Similar structure but with an amine group instead of a nitro group.
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a cyclopentyl group, a nitrophenyl group, and a propanamide group provides distinct properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-6-8-13(17(19)20)10-14(11)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCJYVAYAQBFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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